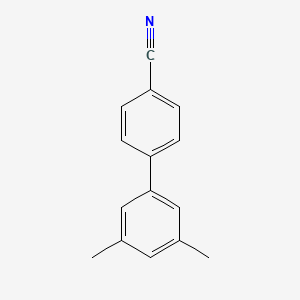

4-(3,5-Dimethylphenyl)benzonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-(3,5-dimethylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-7-12(2)9-15(8-11)14-5-3-13(10-16)4-6-14/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGVDHXCUMXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=C(C=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80648722 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935552-89-9 | |

| Record name | 3',5'-Dimethyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80648722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4 3,5 Dimethylphenyl Benzonitrile

Spectroscopic Analysis for Electronic and Molecular Structural Insights

Spectroscopic methods provide critical information regarding the molecule's functional groups, connectivity, and electronic environment.

Vibrational spectroscopy is essential for identifying the functional groups and characterizing the bonding within 4-(3,5-Dimethylphenyl)benzonitrile.

Infrared (IR) Spectroscopy : The IR spectrum is expected to be dominated by several characteristic absorption bands. The most prominent feature would be the sharp and strong absorption band corresponding to the C≡N (nitrile) stretching vibration, which for aromatic nitriles typically appears in the 2240–2220 cm⁻¹ region. tuiasi.ro Aromatic C-H stretching vibrations are anticipated to produce a series of sharp, medium-to-weak bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations from the two methyl groups would be observed in the 2980–2870 cm⁻¹ range. The region between 1600 cm⁻¹ and 1450 cm⁻¹ would contain several bands of variable intensity due to the C=C stretching vibrations within the two aromatic rings.

Raman Spectroscopy : Raman spectroscopy would complement the IR data. The C≡N stretch is also Raman active, typically appearing as a strong, sharp peak near 2230 cm⁻¹. The symmetric "breathing" modes of the aromatic rings, which often result in strong Raman signals, would be expected in the fingerprint region (1200–800 cm⁻¹).

A summary of expected key vibrational modes is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100–3000 | Medium to Weak | Medium |

| Aliphatic C-H Stretch (Methyl) | 2980–2870 | Medium | Medium |

| C≡N Stretch (Nitrile) | 2240–2220 | Strong, Sharp | Strong, Sharp |

| Aromatic C=C Ring Stretch | 1600–1450 | Medium to Strong | Medium to Strong |

| C-H In-plane Bending | 1300–1000 | Medium | Weak |

| C-H Out-of-plane Bending | 900–675 | Strong | Weak |

NMR spectroscopy is the definitive method for determining the carbon-hydrogen framework of the molecule. Based on the structure of this compound, a distinct set of signals is predicted for both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show signals corresponding to the seven aromatic protons and six methyl protons. The protons on the benzonitrile (B105546) ring (labeled H-a and H-b) would appear as two doublets due to ortho-coupling. The protons on the dimethylphenyl ring would appear as two singlets (H-c and H-d) due to their unique chemical environments without adjacent protons. The six protons of the two equivalent methyl groups (H-e) would appear as a single, sharp singlet.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon environments in the molecule, taking into account the symmetry of the 3,5-dimethylphenyl group. Key signals would include the quaternary carbon of the nitrile group (C≡N), typically found in the 118–120 ppm range, and the two carbons to which the other ring and the nitrile group are attached. The methyl carbons would appear furthest upfield.

Predicted chemical shift values are detailed in the tables below.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~7.7 | Doublet | 2H |

| H-b | ~7.6 | Doublet | 2H |

| H-c | ~7.3 | Singlet | 2H |

| H-d | ~7.1 | Singlet | 1H |

| H-e (CH₃) | ~2.4 | Singlet | 6H |

Predicted ¹³C NMR Data

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C-CN | ~119 |

| C-CH₃ | ~21 |

| Aromatic CH | 127–133 |

| Quaternary C | 112, 139, 142, 146 |

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, which confirms the elemental composition of the compound. For this compound, with a chemical formula of C₁₅H₁₃N, the theoretical exact mass can be calculated with high precision.

The molecular formula and its corresponding theoretical monoisotopic mass are presented below. This value is crucial for confirming the identity of the compound in complex mixtures or verifying the outcome of a chemical synthesis.

| Molecular Formula | Calculated Monoisotopic Mass [M] | Calculated Mass [M+H]⁺ |

| C₁₅H₁₃N | 207.10480 | 208.11207 |

Solid-State Structural Determination via X-ray Crystallography

The definitive three-dimensional structure of a molecule in the solid state is determined by single-crystal X-ray crystallography. As of now, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD).

An X-ray diffraction analysis would provide precise data on:

Crystal System and Space Group : Defines the symmetry and packing of the molecules in the crystal lattice.

Unit Cell Dimensions : Provides the lengths (a, b, c) and angles (α, β, γ) of the unit cell.

Bond Lengths and Angles : Offers exact measurements of all intramolecular bonds and angles.

Torsional (Dihedral) Angles : Critically, it would reveal the dihedral angle between the planes of the two aromatic rings, which dictates the molecule's conformation in the solid state. For biaryl systems, this angle is a key structural parameter. In a related, though more substituted molecule, 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile, the dihedral angle between the two benzene (B151609) rings was found to be 83.51°. researchgate.net This suggests that significant twisting between the rings is common in substituted biphenyls to minimize steric hindrance. researchgate.net

Gas-Phase Conformational Analysis

The conformation of this compound in the gas phase, free from crystal packing forces, is determined by the balance of intramolecular forces. The primary determinant of its shape is the rotation around the C-C single bond connecting the two phenyl rings.

Computational studies on biaryl systems show that their conformational preferences are a result of the interplay between two main factors:

Resonance Stabilization : Conjugation between the π-systems of the two aromatic rings favors a planar conformation.

Steric Hindrance : Repulsion between the hydrogen atoms on the carbons ortho to the linking bond (the 2,6-positions of the benzonitrile ring and the 2,6-positions of the dimethylphenyl ring) destabilizes the planar conformation.

For most unsubstituted or lightly substituted biaryls, steric hindrance outweighs the resonance effect, leading to a non-planar, or "twisted," minimum energy conformation in the gas phase. researchgate.net For this compound, the presence of hydrogens at all four ortho positions would create significant steric repulsion in a planar arrangement. Therefore, the molecule is predicted to adopt a twisted conformation with a non-zero dihedral angle between the aromatic rings. The exact angle would require specific computational modeling (e.g., using Density Functional Theory, DFT) or gas-phase experimental techniques, but it is expected to be in the range of 30-60 degrees, similar to other related biaryl compounds. researchgate.net

Computational and Theoretical Investigations of 4 3,5 Dimethylphenyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 4-(3,5-dimethylphenyl)benzonitrile. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations focus on the electron density to determine the energy and structure of a molecule. For substituted benzonitriles, DFT methods like B3LYP, often paired with basis sets such as 6-31G** or 6-311++G**, are employed to optimize the molecular geometry and calculate vibrational frequencies. nih.gov

The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be determined. The HOMO-LUMO gap is a key indicator of the molecule's kinetic and thermodynamic stability. nih.gov

Table 1: Representative Calculated Structural and Electronic Parameters for Substituted Benzonitriles using DFT (Note: The following data is representative of typical values for substituted benzonitriles and is for illustrative purposes as specific data for this compound was not found in the searched literature.)

| Parameter | Calculated Value | Significance |

| C-C bond length (inter-ring) | ~1.49 Å | Indicates the strength of the bond connecting the two rings. |

| C≡N bond length | ~1.15 Å | Reflects the triple bond character of the nitrile group. |

| Torsional Angle (dihedral) | ~35-45° | Determines the degree of planarity and conjugation. |

| HOMO Energy | ~ -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | ~ -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | ~ 5.3 eV | Indicates chemical reactivity and electronic transition energy. |

This interactive table is based on typical values found in computational studies of similar compounds.

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data for parametrization. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC), can provide highly accurate molecular orbital analyses. While computationally more intensive than DFT, ab initio methods are valuable for benchmarking results and for systems where DFT may not be as accurate.

For complex molecules like this compound, ab initio calculations can offer a more detailed understanding of electron correlation effects, which are important for accurately predicting reaction barriers and spectroscopic properties. For example, studies on biphenyl (B1667301) derivatives have utilized ab initio techniques to refine the understanding of torsional barriers. biomedres.us

Molecular Dynamics Simulations of Intermolecular Interactions and Condensed Phases

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules over time, providing insights into intermolecular interactions and the properties of condensed phases. In MD simulations, the motion of each atom is calculated based on a force field, which describes the potential energy of the system.

For this compound, MD simulations could be used to study its behavior in different solvents or in the solid state. These simulations can reveal information about local ordering, solvation shells, and the dynamics of molecular motion. For instance, MD simulations have been used to investigate the conformation of ortho-fluoro-substituted biphenyls in solution. researchgate.net

Theoretical Modeling of Reaction Pathways and Energetics

Computational chemistry plays a crucial role in modeling reaction pathways and determining their energetics. By calculating the energies of reactants, transition states, and products, it is possible to predict the feasibility and kinetics of a chemical reaction.

For this compound, theoretical modeling could be used to investigate various reactions, such as electrophilic or nucleophilic substitution on the aromatic rings, or reactions involving the nitrile group. DFT calculations are often used to map out the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. researchgate.net Studies on the torsional barriers of substituted biphenyls have shown that DFT can accurately predict the activation energies for these conformational changes. rsc.org

Computational Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

By calculating the vibrational frequencies of this compound, it is possible to generate a theoretical IR and Raman spectrum. A comparative study on substituted benzonitriles demonstrated that DFT calculations can produce theoretical spectra that are in good agreement with experimental data. nih.gov The characteristic C≡N stretching frequency in benzonitriles, for instance, is a prominent feature that can be accurately predicted.

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. These calculations can aid in the assignment of experimental NMR spectra and provide a deeper understanding of the relationship between the molecule's structure and its spectroscopic properties.

Reactivity and Functional Group Transformations of 4 3,5 Dimethylphenyl Benzonitrile

Transformation of the Nitrile Moiety in 4-(3,5-Dimethylphenyl)benzonitrile

The cyano group (C≡N) is a highly versatile functional group, capable of undergoing a range of transformations. researchgate.net Its reactivity is characterized by the electrophilic carbon atom and the nucleophilic nitrogen atom, as well as the pi-systems of the triple bond. researchgate.net

Nucleophilic and Electrophilic Activation Mechanisms

The nitrile group can be activated for nucleophilic attack. Protonation of the nitrogen atom increases the electrophilicity of the carbon atom, making it more susceptible to attack by weak nucleophiles like water. lumenlearning.comlibretexts.org Transition metal complexes can also activate the C≡N bond. For instance, zerovalent nickel can react with benzonitrile (B105546) to form both η2-nitrile and η2-arene complexes, with the η2-nitrile product being in equilibrium with the Ni(II) oxidative addition product. researchgate.net This activation facilitates reactions such as C−CN bond cleavage. researchgate.net

Conversely, the cyano group can act as a leaving group in certain reactions. snnu.edu.cn Metal-catalyzed cross-coupling reactions have enabled the substitution of the cyano group with various nucleophiles. snnu.edu.cn

Reduction and Oxidation Reactions of the Cyano Group

The cyano group of benzonitriles can be reduced to a primary amine (benzylamine). A variety of reducing agents can accomplish this transformation. For example, diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) reduces aromatic nitriles to the corresponding benzylamines in excellent yields. nih.govorganic-chemistry.org Benzonitriles with electron-withdrawing groups are generally reduced more quickly and in higher yields. nih.gov Catalytic hydrogenation using reagents like Raney Nickel (H2/Raney Ni) is also an effective method for selectively reducing the nitrile group in the presence of other functional groups like esters. researchgate.net

While the reduction of nitriles is a common transformation, their oxidation is less frequently described. However, the nitrogen atom of the nitrile can be oxidized.

Hydrolytic Pathways and Amide/Carboxylic Acid Formation

The hydrolysis of nitriles is a fundamental reaction that proceeds in two stages: first to an amide, and then to a carboxylic acid. libretexts.org This process can be catalyzed by either acid or base. lumenlearning.comlibretexts.org

Under acidic conditions, the nitrile is heated with a dilute acid like hydrochloric acid to yield the corresponding carboxylic acid and an ammonium (B1175870) salt. libretexts.org The initial protonation of the nitrile nitrogen makes the carbon atom more electrophilic and susceptible to nucleophilic attack by water. lumenlearning.comlibretexts.org

In alkaline hydrolysis, the nitrile is heated with a base such as sodium hydroxide (B78521) solution. libretexts.org This results in the formation of the carboxylate salt and ammonia (B1221849) gas. libretexts.org To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified. libretexts.org The partial hydrolysis of nitriles to amides can be achieved under milder basic conditions, though the amide can be further hydrolyzed to the carboxylic acid. commonorganicchemistry.com

The conversion of nitriles to amides can also be facilitated by reagents like alkaline hydrogen peroxide. commonorganicchemistry.com

Table 1: Summary of Nitrile Group Transformations

| Transformation | Reagents and Conditions | Product |

| Reduction to Primary Amine | Diisopropylaminoborane / cat. LiBH4 | 4-(3,5-Dimethylphenyl)benzylamine |

| H2 / Raney Nickel | 4-(3,5-Dimethylphenyl)benzylamine | |

| Complete Hydrolysis | Dilute HCl, heat | 4-(3,5-Dimethylphenyl)benzoic acid |

| NaOH solution, heat, then acid workup | 4-(3,5-Dimethylphenyl)benzoic acid | |

| Partial Hydrolysis to Amide | Mild NaOH or KOH, controlled heating | 4-(3,5-Dimethylphenyl)benzamide |

| Alkaline H2O2 | 4-(3,5-Dimethylphenyl)benzamide |

Aromatic Ring Functionalization of this compound

The two aromatic rings of this compound offer sites for functionalization through various substitution reactions.

Directed C-H Bond Functionalization

Directed C-H bond functionalization has emerged as a powerful tool in organic synthesis to modify specific C-H bonds. nih.gov In the context of benzonitrile derivatives, the cyano group can act as a directing group for C-H activation reactions catalyzed by transition metals. nih.gov This allows for the selective functionalization of the ortho-positions of the benzonitrile ring. High-valent cobalt catalysts have been effectively used for C-H functionalization, often employing directing groups to achieve high selectivity. rsc.org

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. lumenlearning.com The substituents already present on the ring dictate the position of the incoming electrophile. libretexts.org

On the Phenyl Ring Bearing the Cyano Group: The cyano group is an electron-withdrawing group and a meta-director. uci.edu Therefore, electrophilic substitution on this ring will be slower than on unsubstituted benzene (B151609) and will primarily occur at the positions meta to the cyano group.

On the 3,5-Dimethylphenyl Ring: The two methyl groups are electron-donating and are ortho, para-directors. libretexts.org They activate the ring towards electrophilic attack. Therefore, electrophilic substitution will preferentially occur at the positions ortho and para to the methyl groups (positions 2, 4, and 6).

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a leaving group. wikipedia.orgmasterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring. masterorganicchemistry.comyoutube.com

The benzonitrile ring, being substituted with the electron-withdrawing cyano group, is activated towards nucleophilic aromatic substitution, particularly at the ortho and para positions relative to the cyano group. youtube.comlibretexts.org If a suitable leaving group were present on the benzonitrile ring, it could be displaced by a nucleophile. The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org

Table 2: Predicted Regioselectivity of Aromatic Substitution Reactions

| Ring | Type of Substitution | Directing Group(s) | Predicted Position(s) of Substitution |

| Benzonitrile Ring | Electrophilic | -CN (meta-director) | Positions 3 and 5 |

| Benzonitrile Ring | Nucleophilic | -CN (ortho, para-activator) | Positions 2 and 4 (if leaving group is present) |

| 3,5-Dimethylphenyl Ring | Electrophilic | -CH3 (ortho, para-director) | Positions 2, 4, and 6 |

Pericyclic and Cycloaddition Reactions involving this compound

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. These reactions are characterized by the simultaneous reorganization of bonding electrons and are often highly stereospecific. They are typically initiated by heat (thermal conditions) or light (photochemical conditions). The main types of pericyclic reactions include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements.

Cycloaddition reactions are a prominent type of pericyclic reaction where two or more unsaturated molecules, or different parts of the same molecule, combine to form a cyclic adduct with a net reduction in bond multiplicity. The nitrile group (-C≡N) in this compound could potentially participate as a dipolarophile in certain cycloaddition reactions. For instance, in a [3+2] cycloaddition, a 1,3-dipole could react across the carbon-nitrogen triple bond. This type of reaction is a common method for synthesizing five-membered heterocyclic rings.

One of the most well-known cycloaddition reactions is the Diels-Alder, or [4+2] cycloaddition, which typically involves a conjugated diene and a dienophile to form a six-membered ring. While the aromatic rings of this compound are generally unreactive as dienes in standard Diels-Alder reactions due to their aromatic stability, the nitrile group could act as a dienophile, particularly if activated by electron-withdrawing groups or under specific catalytic conditions.

Another relevant reaction is the [2+2+2] cycloaddition, often catalyzed by transition metals. This reaction can involve the cyclotrimerization of alkynes and nitriles. Theoretically, three molecules of a nitrile like this compound could undergo cyclotrimerization to form a 1,3,5-triazine (B166579) ring, where the three nitrile groups form the new heterocyclic core.

Table 1: Potential Pericyclic and Cycloaddition Reactions

| Reaction Type | Potential Role of this compound | Potential Product |

| [3+2] Cycloaddition | Dipolarophile (via C≡N bond) | Five-membered heterocycles |

| [2+2+2] Cycloaddition | Substrate (cyclotrimerization of nitrile) | 2,4,6-tris(3,5-dimethylphenyl)biphenyl-4-yl)-1,3,5-triazine |

Note: This table is illustrative of potential reactions based on the functional groups present in this compound and does not represent experimentally confirmed reactions for this specific compound.

Catalytic Activation and Transformation through Template Catalysis

Catalytic activation is crucial for many chemical transformations, often enabling reactions under milder conditions or directing the reaction towards a specific product. For a molecule like this compound, catalytic activation could target either the nitrile group or the C-H bonds of the aromatic rings.

Template catalysis is a specialized form of catalysis where a catalyst, often a metal ion or a complex molecule, binds to one or more reactants in a specific orientation, pre-organizing them for a reaction. This "template effect" can significantly enhance the rate and selectivity of a reaction, particularly in the formation of macrocycles or other complex architectures.

In the context of this compound, a metal-based catalyst could coordinate to the nitrogen atom of the nitrile group. This coordination can polarize the C≡N bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This is a common strategy for the hydration or alcoholysis of nitriles.

Furthermore, template catalysis could be employed in the aforementioned cyclotrimerization of nitriles to form triazines. A central metal ion could coordinate to three molecules of this compound, holding them in close proximity and in the correct orientation to facilitate the [2+2+2] cycloaddition. This approach can improve the yield and selectivity of the cyclotrimerization compared to uncatalyzed thermal methods.

Table 2: Potential Catalytic Transformations

| Reaction Type | Catalyst Type | Role of Catalyst | Potential Product |

| Nitrile Hydrolysis | Acid or Base; Transition Metal | Activation of nitrile group | 4-(3,5-Dimethylphenyl)benzamide |

| Cyclotrimerization | Transition Metal Complex | Template for orienting three nitrile molecules | 2,4,6-tris(3,5-dimethylphenyl)biphenyl-4-yl)-1,3,5-triazine |

| C-H Activation/Functionalization | Transition Metal Catalyst | Activation of C-H bonds on aromatic rings | Various substituted derivatives |

Note: This table outlines potential catalytic strategies based on the structure of this compound and does not reflect specific experimental results for this compound.

Exploration of Derivatives, Analogues, and Structure Reactivity Relationships of 4 3,5 Dimethylphenyl Benzonitrile

Systematic Substituent Effects on Reactivity and Electronic Properties

The electronic effects of substituents on biphenyl (B1667301) systems are well-documented. Electron-donating groups (EDGs) such as alkyl, alkoxy, and amino groups increase the electron density on the aromatic rings, which can enhance the reactivity towards electrophiles. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and haloalkyl groups decrease the electron density, making the rings less susceptible to electrophilic attack but more prone to nucleophilic substitution.

The following table illustrates the predicted qualitative effects of introducing various substituents at the 4'-position of the benzonitrile (B105546) ring on the electronic properties of the parent compound.

| Substituent (at 4'-position) | Electronic Effect | Predicted Impact on Reactivity of Benzonitrile Ring | Predicted Impact on Dipole Moment |

| -NO₂ | Strong EWG | Decreased reactivity towards electrophiles | Increased |

| -CF₃ | Strong EWG | Decreased reactivity towards electrophiles | Increased |

| -Cl | Weak EWG (Inductive) | Decreased reactivity towards electrophiles | Slightly Increased |

| -H | (Reference) | (Reference) | (Reference) |

| -CH₃ | Weak EDG | Increased reactivity towards electrophiles | Slightly Decreased |

| -OCH₃ | Strong EDG (Resonance) | Increased reactivity towards electrophiles | Decreased |

| -N(CH₃)₂ | Very Strong EDG | Significantly increased reactivity towards electrophiles | Significantly Decreased |

This table presents predicted trends based on general principles of substituent effects and is for illustrative purposes.

Design and Synthesis of Structure-Activity Relationship (SAR) Analogues

The design and synthesis of analogues of 4-(3,5-Dimethylphenyl)benzonitrile are crucial for establishing structure-activity relationships (SAR), particularly in the context of drug discovery and materials science. SAR studies aim to identify which parts of a molecule are essential for its biological activity or physical properties and to guide the optimization of these properties. bldpharm.com

The synthesis of this compound analogues can be achieved through various synthetic routes. A common approach involves the Suzuki-Miyaura cross-coupling reaction, which is a versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids. For instance, 4-bromobenzonitrile (B114466) could be coupled with 3,5-dimethylphenylboronic acid in the presence of a palladium catalyst to yield the parent compound.

Analogues with different substituents can be synthesized by using appropriately substituted starting materials. For example, to introduce a substituent on the benzonitrile ring, a substituted 4-bromobenzonitrile could be used. Similarly, to modify the dimethylphenyl ring, a different substituted phenylboronic acid would be employed.

The design of SAR analogues often involves systematic modifications of the lead compound. For this compound, these modifications could include:

Varying the substituents on the benzonitrile ring: Introducing different electron-donating or electron-withdrawing groups to probe the electronic requirements for a particular activity.

Altering the substitution pattern on the dimethylphenyl ring: Moving the methyl groups to different positions (e.g., 2,6- or 3,4-) to investigate the impact of steric hindrance and the torsional angle on activity.

Replacing the phenyl rings with other aromatic or heteroaromatic systems: This can lead to significant changes in the electronic properties, solubility, and metabolic stability of the molecule.

Modifying the linker between the two rings: While the parent compound has a direct C-C bond, analogues with flexible linkers (e.g., -CH₂-, -O-, -S-) could be synthesized to explore different conformational possibilities.

The following table provides examples of SAR analogues of this compound and the rationale for their design.

| Analogue Structure | Design Rationale | Potential Application |

| 4-(3,5-Bis(trifluoromethyl)phenyl)benzonitrile | Introduce strong EWGs to alter electronic properties and potentially enhance interactions with electron-rich biological targets. | Medicinal Chemistry (e.g., enzyme inhibition) |

| 4-(2,6-Dimethylphenyl)benzonitrile | Increase steric hindrance around the biphenyl bond to restrict rotation and study the effect of a fixed conformation. | Materials Science (e.g., liquid crystals) |

| 5-(3,5-Dimethylphenyl)pyridine-2-carbonitrile | Replace a phenyl ring with a pyridine (B92270) to introduce a nitrogen atom for potential hydrogen bonding and altered solubility. | Medicinal Chemistry (e.g., improved pharmacokinetic properties) |

| 4-(3,5-Dimethylphenoxy)benzonitrile | Introduce an ether linkage to increase flexibility and alter the angle between the aromatic rings. sigmaaldrich.com | Materials Science, Medicinal Chemistry |

This table provides illustrative examples of SAR analogues and their design rationale.

Investigation of Conformationally Restricted Derivatives

The investigation of conformationally restricted derivatives provides valuable insights into the bioactive or photo-active conformation of a molecule. By "locking" the molecule into a specific conformation, it is possible to determine whether a planar or a twisted geometry is preferred for a particular application.

Methods to create conformationally restricted derivatives of this compound include:

Introducing bulky ortho substituents: Placing large groups at the 2 and 6 positions of one or both rings can significantly increase the energy barrier to rotation around the biphenyl bond, leading to stable atropisomers at room temperature.

Bridging the two phenyl rings: Creating a covalent bridge between the two rings can fix the torsional angle. This can be achieved by introducing a short alkyl chain or another ring system to connect the two phenyl moieties.

For example, a derivative where the 2 and 2' positions are bridged with a methylene (B1212753) (-CH₂-) or an ethylene (B1197577) (-CH₂CH₂-) group would result in a more rigid structure with a defined torsional angle. The synthesis of such compounds can be challenging and often requires multi-step synthetic sequences.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the conformational preferences of biphenyl derivatives. These methods can be used to calculate the rotational energy barrier and to identify the most stable conformers.

The following table summarizes different approaches to achieve conformational restriction in derivatives of this compound.

| Type of Restriction | Example of Derivative | Expected Torsional Angle | Method of Investigation |

| Steric Hindrance | 4-(2,6-Dimethyl-3,5-dinitrophenyl)benzonitrile | Increased (closer to 90°) | X-ray crystallography, NMR spectroscopy, Computational modeling |

| Covalent Bridge | Fluorene- or carbazole-based benzonitriles | Near-planar | X-ray crystallography, Computational modeling |

| Fused Ring System | A derivative where the two rings are part of a larger polycyclic aromatic system | Fixed | X-ray crystallography, Computational modeling |

This table provides examples of strategies for conformational restriction and methods for their analysis.

Conclusion and Future Research Perspectives

Synthesis of Key Findings on 4-(3,5-Dimethylphenyl)benzonitrile

This compound is a biaryl compound characterized by a benzonitrile (B105546) moiety linked to a 3,5-dimethylphenyl group. Its chemical identity is established by its CAS number, 935552-89-9, and a molecular formula of C₁₅H₁₃N. bldpharm.combldpharm.com The structure combines a polar nitrile group on one phenyl ring with a nonpolar, sterically distinct dimethyl-substituted phenyl ring.

While specific, detailed research on this particular molecule is not extensively documented in publicly available literature, its key characteristics can be inferred from its structure and the well-established chemistry of its constituent functional groups. The nitrile group is a versatile chemical handle, capable of being converted into various other functional groups such as amines, amides, and carboxylic acids, making the compound a potentially valuable intermediate in organic synthesis. researchgate.netacs.org The biphenyl (B1667301) scaffold is a common structural motif in medicinal chemistry and materials science. Synthesis of this compound would likely employ modern cross-coupling methodologies, such as the Suzuki or Negishi coupling, to form the central carbon-carbon bond between the two aromatic rings.

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 935552-89-9 bldpharm.combldpharm.com |

| Molecular Formula | C₁₅H₁₃N bldpharm.com |

| Molecular Weight | 207.27 g/mol bldpharm.com |

| MDL Number | MFCD21609633 bldpharm.combldpharm.com |

Identification of Current Challenges and Emerging Research Avenues in Aryl Nitrile Chemistry

The synthesis and application of aryl nitriles, the class of compounds to which this compound belongs, is a dynamic area of research. Despite their utility, significant challenges persist.

Current Challenges:

Toxicity of Reagents: Traditional methods for nitrile synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often rely on stoichiometric amounts of toxic copper or zinc cyanide salts. acs.orgorganic-chemistry.org This poses significant environmental and safety concerns.

Harsh Reaction Conditions: Many established protocols require high temperatures and strong bases, which can limit the functional group tolerance of the reaction and lead to undesired side products. nih.gov

Substrate Scope Limitations: The cyanation of electron-rich or sterically hindered aryl halides can be challenging, often resulting in poor yields. researchgate.netorganic-chemistry.org

Catalyst Deactivation: Transition metal catalysts, which are central to modern cyanation methods, can be deactivated by the cyanide source, forming stable metal-cyano complexes that inhibit the catalytic cycle. acs.org

Emerging Research Avenues:

Advanced Catalytic Systems: There is a strong focus on developing novel, more efficient, and robust transition-metal catalysts. Nickel-catalyzed reductive cyanation has emerged as a promising method for its mild conditions and broad substrate scope. nih.gov Rhodium-catalyzed asymmetric C-H cyanation is a frontier for creating chiral biaryl nitriles. acs.org

Novel Cyanating Agents: To circumvent the issues with metal cyanides, researchers are exploring a variety of organic cyano-group sources. researchgate.netnih.gov Reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are being employed for direct C-H cyanation reactions. acs.org

Direct C-H Functionalization: A major goal is the direct conversion of aryl C-H bonds to C-CN bonds. This approach is highly atom-economical as it avoids the need for pre-functionalized substrates like aryl halides. acs.org

Solid-State and Flow Chemistry: The integration of aryl nitriles into solid-state reactions opens new pathways for creating diverse molecular architectures. nih.gov Flow chemistry presents an opportunity for safer handling of hazardous reagents and scalable synthesis.

Future Directions for Advanced Research and Translational Applications of this compound

Future research on this compound is likely to branch into several interconnected areas, from fundamental synthesis to applied materials and medicinal science.

Advanced Research:

Catalytic Synthesis Exploration: A primary research direction would be the development and optimization of a direct, efficient synthesis for this compound, likely via a palladium- or nickel-catalyzed cross-coupling of a suitable 3,5-dimethylphenyl-containing reagent with a 4-halobenzonitrile. Investigating direct C-H activation routes would represent a significant synthetic advancement.

Physicochemical Characterization: Detailed studies of its photophysical and electronic properties are needed. The biphenyl structure suggests potential for interesting conformational and electronic behavior, which could be relevant for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or liquid crystals.

Derivatization and Library Synthesis: The versatile nitrile group can serve as a starting point for creating a library of derivatives. chemistrysteps.com Hydrolysis to the corresponding carboxylic acid, reduction to the benzylamine, or cycloaddition to form a tetrazole would yield new compounds with potentially distinct biological activities or material properties.

Translational Applications:

Medicinal Chemistry: Biphenyl nitrile scaffolds are present in various biologically active molecules. For instance, complex benzonitrile derivatives have been investigated as inhibitors of the PD-1/PD-L1 protein-protein interaction, a key target in cancer immunotherapy. nih.gov Future work could involve screening this compound and its derivatives for activity against similar targets or as kinase inhibitors, a field where nitrile-containing molecules have also found application. nih.gov

Agrochemicals: Aryl nitriles are a known class of herbicides and agrochemicals. researchgate.netup.pt The unique substitution pattern of this compound could be explored for developing new, selective agrochemical agents.

Materials Science: The rigid biphenyl core is a common feature in advanced polymers and liquid crystals. Research could focus on incorporating this compound as a monomer or dopant in materials where its specific steric and electronic profile could impart desirable properties.

Q & A

What are the recommended synthetic routes for 4-(3,5-Dimethylphenyl)benzonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling between 3,5-dimethylphenylboronic acid and a cyanobenzene derivative. Key optimizations include:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced efficiency .

- Solvent System: Toluene/ethanol mixtures (3:1) under inert atmosphere to minimize side reactions .

- Temperature Control: Gradual heating (80–100°C) to avoid decomposition of intermediates. Yield improvements (>75%) are achieved via iterative purification (e.g., column chromatography with hexane/ethyl acetate gradients).

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing intermediates?

Advanced Analysis:

Contradictions often arise from tautomerism or impurities. For example:

- NMR Discrepancies: Use DEPT-135 or HSQC to distinguish overlapping proton environments. For cyano groups, ¹³C NMR (δ 115–120 ppm) confirms nitrile presence .

- IR Absorbance: A sharp peak at ~2220 cm⁻¹ confirms the nitrile group; deviations suggest hydrolysis or solvent interference . Cross-validate with mass spectrometry (e.g., ESI-MS) for molecular ion confirmation.

What role does this compound play in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs)?

Structural Insights:

this compound derivatives act as NNRTIs by binding to HIV-1 reverse transcriptase allosteric sites. Key evaluations include:

- Structure-Activity Relationship (SAR): Substituent polarity (e.g., methyl vs. methoxy) modulates binding affinity. Molecular docking (AutoDock Vina) identifies π-π stacking with Tyr181/Tyr188 residues .

- In Vitro Assays: EC₅₀ values (<10 nM) in MT-4 cells validate potency; resistance profiling against mutant strains (e.g., K103N) assesses clinical relevance .

What methodologies assess the compound’s stability under storage conditions?

Degradation Studies:

- Accelerated Stability Testing: Expose samples to 40°C/75% RH for 6 months. Analyze via HPLC-PDA for degradation products (e.g., hydrolyzed amides or oxidized byproducts) .

- Kinetic Modeling: Use Arrhenius equations to predict shelf-life at 25°C. Common degradants include 3,5-dimethylbenzoic acid (via nitrile hydrolysis) .

How do computational tools predict reactivity for drug design?

Computational Strategies:

- DFT Calculations: B3LYP/6-31G(d) level identifies electrophilic sites (e.g., para to nitrile) for derivatization .

- Molecular Dynamics (MD): Simulate solvation effects (e.g., PBS buffer) to evaluate bioavailability. LogP values (~3.2) predict moderate membrane permeability .

What challenges arise in scaling up synthesis, and how are they addressed?

Process Chemistry:

- Pilot-Scale Issues: Exothermic reactions require jacketed reactors with controlled cooling. Batch vs. flow chemistry comparisons improve reproducibility .

- Purification: Switch from column chromatography to recrystallization (ethanol/water) for cost efficiency. Purity ≥98% is confirmed via GC-MS .

How are crystallographic challenges for derivatives resolved?

Crystallography Techniques:

- Crystal Growth: Slow vapor diffusion (diethyl ether into DCM) yields single crystals. For stubborn compounds, seeding or additives (e.g., 1% DMSO) aid nucleation .

- Data Collection: High-flux synchrotron sources (λ = 0.7 Å) resolve weak diffraction patterns. Hydrogen bonding networks (e.g., C≡N···H-O) are mapped via Mercury software .

How do substituents influence biological target interactions?

Biochemical Assays:

- Inhibition Kinetics: Surface plasmon resonance (SPR) measures binding kinetics (kₐ, kₐ). Methyl groups enhance hydrophobic interactions (ΔG = −9.2 kcal/mol) .

- Cellular Uptake: Fluorescence tagging (e.g., BODIPY) tracks intracellular localization in HeLa cells. Confocal microscopy confirms nuclear exclusion .

What analytical techniques quantify trace impurities?

Quality Control:

- HPLC-DAD/ELSD: Use C18 columns (ACN/water + 0.1% TFA) with LOD ≤0.05% .

- Method Validation: ICH guidelines ensure precision (RSD <2%), accuracy (spike recovery 98–102%), and linearity (R² >0.999) across 0.1–200 µg/mL .

What safety protocols are critical during handling?

Risk Mitigation:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.